4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
Overview
Description
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring, a chloro substituent on the pyrimidine ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde typically involves multiple steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products Formed
Oxidation: 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarboxylic acid.
Reduction: 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the chloro and aldehyde substituents.
4-(4-Chlorophenyl)piperidine: Another similar compound with a chloro substituent on the phenyl ring instead of the pyrimidine ring.
4-(4-Methylbenzyl)piperidine: A derivative with a methyl group on the benzyl ring instead of a chloro substituent.
Uniqueness
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde is unique due to the combination of its benzyl, chloro, and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-15(11-22)17(20-12-19-16)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLVEXLBZOQIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=NC=N3)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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